molecular formula C3H3N B1340572 Acrylonitrile-2-d CAS No. 4635-82-9

Acrylonitrile-2-d

Cat. No. B1340572
CAS RN: 4635-82-9
M. Wt: 54.07 g/mol
InChI Key: NLHHRLWOUZZQLW-VMNATFBRSA-N
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Description

Acrylonitrile-2-d is a stable isotope of Acrylonitrile . It has a molecular formula of H2C=CDCN and a molecular weight of 54.07 . It is used in various fields of scientific research and industry.


Synthesis Analysis

Acrylonitrile, including its isotopes, can be synthesized by radical or anionic polymerization techniques . The Sohio Acrylonitrile Process, developed in the 1950s, is a significant method for acrylonitrile production .


Molecular Structure Analysis

The molecular structure of Acrylonitrile-2-d consists of a vinyl group (−CH=CH2) linked to a nitrile (−C≡N) .


Chemical Reactions Analysis

The reactions between acrylonitrile and two different reactive species, namely N (^2 D) and the CN radical, were investigated . For each reaction, several product channels involving the elimination of H atoms were identified, allowing the formation of different radical species, depending on the initial site of attack . Both reactions appear to be exothermic and without an entrance barrier .


Physical And Chemical Properties Analysis

Acrylonitrile-2-d is a colorless, volatile liquid . It has a refractive index of n20/D 1.391 (lit.), a boiling point of 77 °C (lit.), a melting point of −83 °C (lit.), and a density of 0.830 g/mL at 25 °C .

Scientific Research Applications

Production of Acrylonitrile from Biomass

Acrylonitrile-2-d can be produced from biomass, although this process is still in its infancy . The highest yields of acrylonitrile (60%) are obtained from glycerol as the biomass-derived feed material . However, because glycerol is derived from a food-biomass source, its use for industrial purposes is rather unacceptable to the general public and most governments .

Renewable Acrylonitrile Production

Acrylonitrile-2-d is a petroleum-derived compound used in resins, polymers, acrylics, and carbon fiber . A process for renewable Acrylonitrile-2-d production uses 3-hydroxypropionic acid (3-HP), which can be produced microbially from sugars . This process achieves Acrylonitrile-2-d molar yields exceeding 90% from ethyl 3-hydroxypropanoate (ethyl 3-HP) via dehydration and nitrilation with ammonia over an inexpensive titanium dioxide solid acid catalyst .

Reactivity with Hydrocarbons

Acrylonitrile-2-d has been studied for its reactivity with different hydrocarbons, with possible applications in the atmosphere of Titan . These studies have focused on the reactions of N(

2^22

D) with Acrylonitrile-2-d .

Production of Resins and Polymers

Acrylonitrile-2-d is widely used in the production of resins and polymers . These materials have a wide range of applications, including in the automotive, construction, and packaging industries .

Production of Acrylics

Acrylonitrile-2-d is also used in the production of acrylics . Acrylics are used in a variety of applications, including paints, coatings, adhesives, sealants, and textiles .

Production of Carbon Fiber

Acrylonitrile-2-d is used in the production of carbon fiber . Carbon fiber is a high-strength, lightweight material that is used in a variety of applications, including aerospace, automotive, and sporting goods .

Mechanism of Action

High-molecular compounds based on acrylonitrile (AN), as well as other acrylic monomers, are prepared by radical or anionic polymerization techniques .

Safety and Hazards

Acrylonitrile (CH₂=CHCN) is a toxic, colorless to pale-yellow liquid, harmful to the eyes, skin, lungs, and nervous system . It may cause cancer . Workers may be harmed from exposure to acrylonitrile . The level of exposure depends upon the dose, duration, and work being done .

Future Directions

The global Acrylonitrile market has reached approximately 6.5 million tonnes in 2022 and is expected to grow at a CAGR of 4.77% during the forecast period until 2035 . Acrylonitrile is an organic compound with the chemical formula CH2CHCN .

properties

IUPAC Name

2-deuterioprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479984
Record name Acrylonitrile-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylonitrile-2-d

CAS RN

4635-82-9
Record name Acrylonitrile-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4635-82-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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